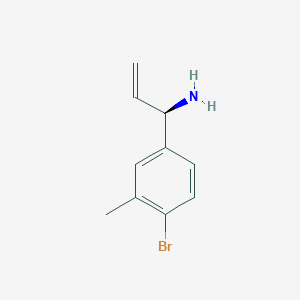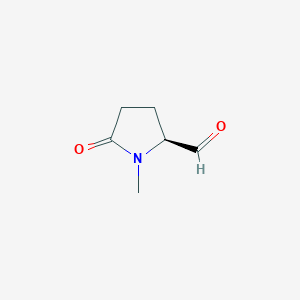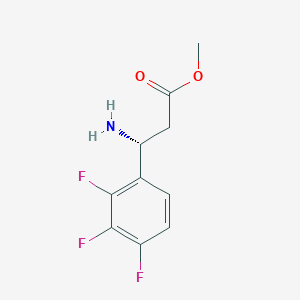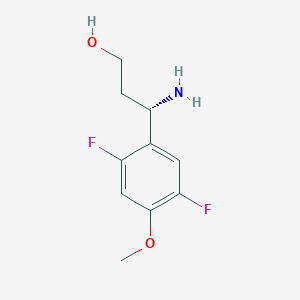
(R)-(2-(1-Aminoethyl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(2-(1-Aminoethyl)phenyl)methanol: is an organic compound with the molecular formula C9H13NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(1-Aminoethyl)phenyl)methanol typically involves the reduction of the corresponding ketone, ®-(2-(1-Aminoethyl)phenyl)ketone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-(2-(1-Aminoethyl)phenyl)methanol may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the desired alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
®-(2-(1-Aminoethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of secondary amines or other reduced products.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: ®-(2-(1-Aminoethyl)phenyl)ketone or ®-(2-(1-Aminoethyl)phenyl)aldehyde.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, ®-(2-(1-Aminoethyl)phenyl)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in various chemical reactions and processes.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its chiral nature makes it a valuable tool for understanding stereochemistry in biological systems.
Medicine
In medicine, ®-(2-(1-Aminoethyl)phenyl)methanol is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its versatility makes it a valuable component in manufacturing processes.
作用机制
The mechanism of action of ®-(2-(1-Aminoethyl)phenyl)methanol involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
相似化合物的比较
Similar Compounds
(S)-(2-(1-Aminoethyl)phenyl)methanol: The enantiomer of the compound with a different three-dimensional arrangement.
®-(2-(1-Hydroxyethyl)phenyl)methanol: A similar compound with a hydroxyl group instead of an amino group.
®-(2-(1-Aminoethyl)phenyl)ethanol: A compound with an ethanol group instead of a methanol group.
Uniqueness
®-(2-(1-Aminoethyl)phenyl)methanol is unique due to its specific chiral configuration and the presence of both an amino and a hydroxyl group
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
[2-[(1R)-1-aminoethyl]phenyl]methanol |
InChI |
InChI=1S/C9H13NO/c1-7(10)9-5-3-2-4-8(9)6-11/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1 |
InChI 键 |
FZBFLFFXMNPDIV-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1CO)N |
规范 SMILES |
CC(C1=CC=CC=C1CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238175.png)

![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15238186.png)






![1H,4H,6H-Furo[3,4-D]imidazole](/img/structure/B15238224.png)


